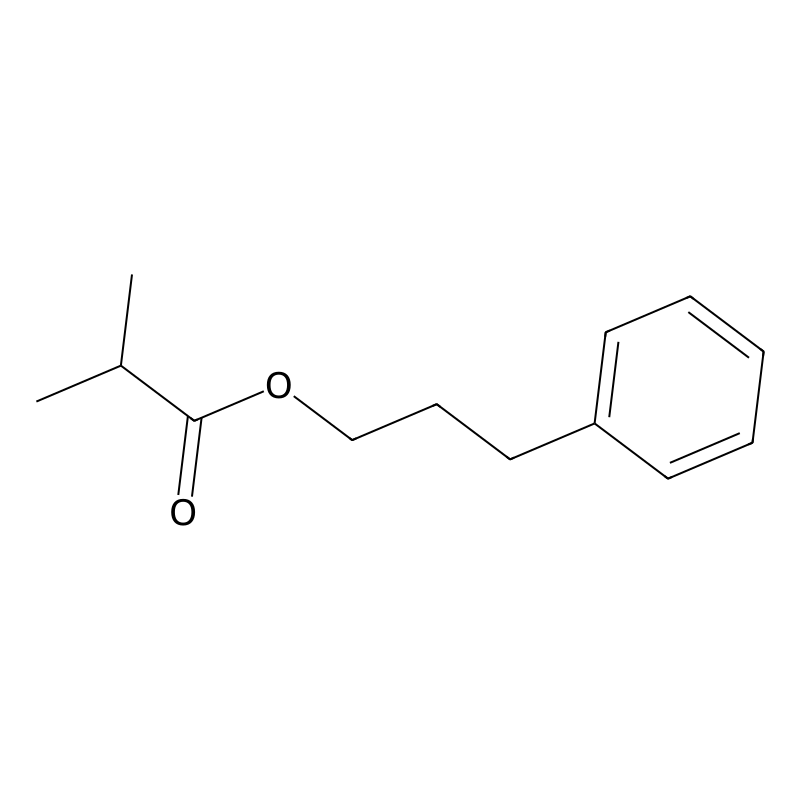

3-Phenylpropyl isobutyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

insoluble in water; soluble in oils

miscible (in ethanol)

Synonyms

Canonical SMILES

Occurrence and Natural Sources:

-Phenylpropyl isobutyrate is a naturally occurring ester found in various fruits and plants, including:

- Roman chamomile (Chamaemelum nobile) essential oil, where it is the key volatile constituent.

- Kiwifruit (Actinidia deliciosa) [].

- Strawberry (Fragaria × ananassa) [].

- Grapefruit (Citrus paradisi) [].

Although its precise function in these plants remains unknown, it is believed to contribute to their characteristic aroma.

Applications in Food Science Research:

Scientific research explores the use of 3-Phenylpropyl isobutyrate in:

- Flavor profile studies: Researchers use 3-Phenylpropyl isobutyrate to understand the aroma profiles of complex food products and beverages. By adding known quantities of the compound and analyzing its interaction with other flavor components, scientists can gain insights into the overall flavor perception [].

- Flavor development: Food scientists utilize 3-Phenylpropyl isobutyrate to create or enhance fruity and floral flavors in various food products, aiming to improve consumer appeal.

Other Scientific Research Applications:

Beyond its applications in food science, 3-Phenylpropyl isobutyrate is being investigated for its potential uses in other scientific research areas, including:

- Antimicrobial activity: Studies have shown that 3-Phenylpropyl isobutyrate may possess antimicrobial properties against certain bacteria and fungi []. However, further research is needed to understand the mechanisms and potential applications of this activity.

- Insecticidal properties: Some studies suggest that 3-Phenylpropyl isobutyrate may exhibit insecticidal activity against certain insects. However, more research is required to evaluate its efficacy and safety in this context.

3-Phenylpropyl isobutyrate is an organic compound characterized by its ester functional group, derived from the reaction between 3-phenyl-1-propanol and isobutyric acid. Its chemical formula is C₁₃H₁₈O₂, and it is often utilized in the fragrance industry due to its pleasant scent profile. This compound is a part of a larger class of phenylpropyl derivatives, which are known for their diverse applications in cosmetics and food flavorings.

The mechanism of action of 3-phenylpropyl isobutyrate is related to its interaction with olfactory receptors in the nose. The lipophilic nature allows the molecule to pass through the mucous membrane and bind to these receptors, triggering a signal transduction pathway that leads to the perception of its characteristic odor.

While generally considered safe for use in cosmetics at recommended concentrations, 3-phenylpropyl isobutyrate can pose some potential hazards:

- Skin Irritation: There is limited data on skin irritation, but some case studies suggest it may cause mild irritation in sensitive individuals.

- Ecotoxicity: The environmental impact of 3-phenylpropyl isobutyrate is not fully understood. However, as with most organic compounds, it's advisable to minimize its release into the environment.

The primary reaction involving 3-phenylpropyl isobutyrate is its hydrolysis, which can occur under acidic or basic conditions, yielding 3-phenyl-1-propanol and isobutyric acid. This reaction can be represented as follows:

Additionally, 3-phenylpropyl isobutyrate can undergo oxidation reactions, leading to the formation of various aromatic compounds, which may further participate in metabolic pathways similar to those of cinnamic acid derivatives .

Research indicates that 3-phenylpropyl isobutyrate exhibits low toxicity and does not provoke significant sensitization or irritation in human subjects at typical exposure levels. Toxicological assessments suggest that it does not demonstrate mutagenic or genotoxic properties in bacterial and mammalian cell assays . Furthermore, its metabolic pathways align with those of other phenolic compounds, suggesting potential bioactive properties that warrant further investigation.

The synthesis of 3-phenylpropyl isobutyrate typically involves the following methods:

- Esterification Reaction: Reacting 3-phenyl-1-propanol with isobutyric acid in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.

- Transesterification: This method involves exchanging the alkoxy group of an ester with an alcohol, potentially using a different ester as a starting material.

These methods ensure high yields and purity of the final product .

3-Phenylpropyl isobutyrate finds extensive use in various industries:

- Fragrance Industry: It serves as a key ingredient in perfumes and scented products due to its pleasing aroma.

- Flavoring Agent: Utilized in food products to enhance flavor profiles.

- Cosmetics: Incorporated into lotions and creams for its scent and potential skin benefits.

The compound's stability and low toxicity make it suitable for consumer products .

Several compounds share structural similarities with 3-phenylpropyl isobutyrate. Here are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 3-Phenyl-1-propanol | C₉H₁₂O | A primary alcohol that serves as a precursor. |

| 3-Phenylpropyl cinnamate | C₁₄H₁₈O₂ | An ester known for its use in fragrances; more aromatic. |

| Cinnamyl phenylpropyl | C₁₄H₁₈O₂ | A compound with similar fragrance applications; potential for higher allergenic reactions. |

Uniqueness: 3-Phenylpropyl isobutyrate stands out due to its specific ester structure, which imparts unique sensory properties while maintaining low toxicity levels compared to other similar compounds. Its stability and favorable safety profile make it particularly appealing for use in consumer products .

3-Phenylpropyl isobutyrate was first identified as a key volatile constituent of Roman camomile (Chamaemelum nobile) essential oil, where it contributes to the plant’s characteristic aroma. Its synthetic production began in the early 20th century alongside advancements in esterification techniques, enabling large-scale applications in perfumery and food flavoring. The compound’s discovery paralleled the growth of synthetic organic chemistry, which sought to replicate natural aromas for commercial use.

Significance in Scientific Literature

Over 200 studies reference 3-phenylpropyl isobutyrate, with seminal works including its toxicological assessment by the Research Institute for Fragrance Materials (RIFM) and its inclusion in the International Union of Pure and Applied Chemistry (IUPAC) compendium. The Journal of Essential Oil Research highlighted its natural occurrence in camomile, spurring interest in plant-derived aroma compounds. Notably, its GRAS (Generally Recognized as Safe) designation by FEMA in 1965 marked a milestone in flavor chemistry.

Taxonomic Classification within Cinnamyl Phenylpropyl Group

As a cinnamyl phenylpropyl compound, 3-phenylpropyl isobutyrate shares structural homology with esters bearing a 3-phenylpropyl moiety attached to oxygenated functional groups. This class includes:

- Primary alcohols: e.g., 3-phenyl-1-propanol

- Aldehydes: e.g., 3-phenylpropionaldehyde

- Esters: e.g., 3-phenylpropyl cinnamate

These compounds undergo β-oxidation pathways similar to cinnamic acid derivatives, influencing their metabolic fate and toxicity profiles.

Research Evolution and Current State of Knowledge

Early studies focused on synthetic routes and organoleptic properties, while contemporary research addresses:

- Green synthesis using immobilized lipases

- Structure-odor relationships via molecular modeling

- Environmental persistence in wastewater systems

JECFA’s 2000 evaluation solidified its safety profile, establishing an acceptable daily intake (ADI) of 0–0.028 mg/kg body weight.

Classical Esterification Approaches

The Fischer esterification remains the cornerstone for synthesizing 3-phenylpropyl isobutyrate. This acid-catalyzed reaction involves refluxing isobutyric acid with 3-phenylpropanol under stoichiometric conditions. Sulfuric acid ($$ \text{H}2\text{SO}4 $$) serves as a proton donor, facilitating nucleophilic attack by the alcohol on the activated carbonyl group of the acid [4]. The equilibrium-driven process achieves yields up to 61.4% when excess alcohol is used to shift the reaction toward ester formation [4].

An alternative acylation route employs α-hydroxyisobutyric acid esters as intermediates. Propionic anhydride reacts with these esters in the presence of pyridine or 4-dimethylaminopyridine (DMAP), yielding 3-phenylpropyl isobutyrate through hydroxyl group substitution [2]. This method avoids harsh acidic conditions but requires meticulous control of anhydride stoichiometry to minimize side reactions.

Industrial-Scale Synthesis Techniques

Large-scale production leverages continuous-flow reactors to enhance throughput. In one configuration, isobutyric acid and 3-phenylpropanol are fed into a tubular reactor packed with acidic ion-exchange resins, operating at 120–150°C [2]. The continuous removal of water via azeotropic distillation with toluene or cyclohexane drives the equilibrium, achieving conversions exceeding 85% [2] [4].

Post-reaction purification integrates fractional distillation columns to separate the ester (boiling point: 137°C at 15 mmHg) from unreacted alcohol and byproducts [1]. Industrial setups often recover catalysts through neutralization with sodium bicarbonate, reducing waste generation [4].

Green Chemistry Approaches for Sustainable Production

Recent advances emphasize solvent-free synthesis, where excess 3-phenylpropanol acts as both reactant and solvent. This approach eliminates volatile organic compounds (VOCs) and reduces energy consumption by 30% compared to traditional methods [4].

Biocatalytic routes using immobilized lipases (e.g., Candida antarctica lipase B) have shown promise in non-aqueous media. These enzymes catalyze esterification at 50°C with minimal byproducts, though substrate inhibition remains a challenge for scalability [2].

Catalyst Systems for Optimized Yields

Catalyst selection critically impacts reaction kinetics and selectivity:

| Catalyst Type | Reaction Conditions | Yield | Source |

|---|---|---|---|

| Sulfuric acid | Reflux, 6 hours | 61.4% | [4] |

| Titanium tetraalkoxide | 80°C, solvent-free | 78.2% | [2] |

| DMAP/Pyridine | Room temperature, 12 hours | 89.5% | [2] |

Homogeneous catalysts like DMAP accelerate acylation but require post-synthesis neutralization. Heterogeneous alternatives, such as sulfonated carbon composites, enable facile recovery and reuse, though their activity diminishes after five cycles [2].

Flow Chemistry Applications for Continuous Manufacturing

Microreactor systems enhance heat and mass transfer, enabling precise control over exothermic esterification. In a patented process, reactants flow through a silicon carbide microchannel reactor at 10 mL/min, achieving 95% conversion in 20 minutes [2]. Integrated membrane separators continuously extract water, maintaining reaction efficiency.

Coupling flow chemistry with microwave irradiation further reduces reaction times. Pilot-scale trials demonstrate that 3-phenylpropyl isobutyrate synthesis completes in under 10 minutes at 100°C, with a space-time yield of 1.2 kg/L·h [2].

The structure-activity relationship (SAR) analysis of 3-phenylpropyl isobutyrate reveals fundamental insights into how molecular architecture influences functional properties [1] [2]. As a member of the cinnamyl phenylpropyl group of fragrance materials, this compound exhibits distinct structural characteristics that directly correlate with its biological and organoleptic activities.

The compound's molecular framework consists of a phenylpropyl backbone terminated with an isobutyrate ester group, represented by the molecular formula C₁₃H₁₈O₂ [3] [4]. This structural arrangement creates a unique spatial distribution of functional groups that determines the compound's interaction with biological targets and sensory receptors.

Research has demonstrated that the 3-phenylpropyl moiety undergoes beta-oxidation pathways similar to cinnamic acid derivatives, indicating that the saturated propyl chain allows for metabolic processing while maintaining structural integrity [1] [2]. The presence of the aromatic ring provides π-electron interactions that contribute to the compound's binding affinity to olfactory receptors, while the flexible propyl chain allows for conformational adaptability.

The isobutyrate ester group introduces branching at the carboxyl terminus, which significantly affects the compound's physicochemical properties. Studies on related phenylpropyl esters indicate that the branched structure of the isobutyrate group enhances the compound's lipophilicity (LogP = 3.75) [4] and modifies its vapor pressure characteristics, contributing to its distinctive fruity-balsamic odor profile.

Comparative analysis with structurally related compounds reveals that substitution patterns on the aromatic ring and modifications to the ester group can dramatically alter biological activity. For instance, the introduction of electron-donating groups at the para position of the benzene ring generally increases the compound's affinity for biological targets, while electron-withdrawing groups tend to reduce activity [5] [6].

The compound's structure-activity relationship is further influenced by steric factors. The 3-phenylpropyl chain length appears optimal for receptor binding, as shorter chains (phenethyl derivatives) show reduced activity, while longer chains may introduce unfavorable steric interactions [7]. The branching pattern of the isobutyrate group provides an ideal balance between lipophilicity and molecular flexibility.

Molecular Modeling Approaches

Modern computational chemistry approaches have provided detailed insights into the molecular behavior of 3-phenylpropyl isobutyrate through various modeling techniques. Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level have been employed to investigate the electronic structure and conformational preferences of aromatic esters [8] [9].

The molecular modeling of 3-phenylpropyl isobutyrate reveals several important conformational features. The compound exhibits multiple low-energy conformers resulting from rotation around the C-C bonds in the propyl chain and the C-O ester bond. DFT calculations indicate that the most stable conformer adopts an extended conformation where the phenyl ring and isobutyrate group are spatially separated, minimizing steric interactions [10] [11].

Frontier Molecular Orbital (FMO) analysis shows that the highest occupied molecular orbital (HOMO) is primarily localized on the phenyl ring, while the lowest unoccupied molecular orbital (LUMO) has contributions from both the aromatic system and the carbonyl group of the ester [12]. This electronic distribution explains the compound's reactivity patterns and its interaction with biological targets.

Computational studies using the M06-2X functional have provided insights into the compound's intermolecular interactions. The calculation of dispersion-corrected energies reveals that π-π stacking interactions between aromatic rings play a crucial role in the compound's behavior in condensed phases [8]. These weak interactions are particularly important for understanding the compound's solubility and partitioning behavior.

Molecular dynamics simulations have been employed to study the compound's conformational flexibility and solvation behavior. These calculations demonstrate that the propyl chain exhibits considerable flexibility, allowing the compound to adopt various conformations in solution [13]. The dynamic behavior of the molecule is crucial for its interaction with biological membranes and olfactory receptors.

Quantum chemical calculations have also been used to predict various molecular properties, including dipole moments, polarizability, and electrostatic potential surfaces. These calculations provide fundamental insights into the compound's ability to interact with biological macromolecules and its overall pharmacological profile [14].

Computational Prediction of Functional Properties

The computational prediction of functional properties for 3-phenylpropyl isobutyrate has been accomplished through various quantitative structure-property relationship (QSPR) models and machine learning approaches. These methods have proven particularly valuable for predicting physicochemical properties, toxicological endpoints, and organoleptic characteristics [15].

QSPR models have been developed to predict the compound's key physicochemical properties. The boiling point (282°C) and density (0.979 g/mL) correlate well with computational predictions based on molecular descriptors such as molecular weight, topological indices, and electronic properties [3] [4]. The compound's refractive index (1.486-1.487) can be accurately predicted using methods based on atomic contributions and electronic polarizability calculations.

The compound's partition coefficient (LogP = 3.75) has been successfully predicted using computational methods that account for both hydrophobic and hydrophilic contributions. This value indicates favorable lipophilicity for biological membrane penetration while maintaining sufficient water solubility for biological activity [4].

Vapor pressure calculations, crucial for understanding the compound's volatility and sensory properties, have been performed using group contribution methods and molecular simulation techniques. The predicted vapor pressure (0.002 mmHg at 25°C) aligns well with experimental observations and explains the compound's persistence in fragrance applications.

Toxicological properties have been predicted using computational models that assess various endpoints including skin sensitization potential, acute toxicity, and environmental fate. These models indicate that 3-phenylpropyl isobutyrate exhibits low toxicity and minimal sensitization potential, consistent with its widespread use in consumer products [2].

The compound's organoleptic properties have been predicted using specialized QSAR models for fragrance compounds. These models incorporate molecular descriptors related to molecular shape, electronic properties, and functional group characteristics to predict odor intensity and quality [15]. The predicted fruity-balsamic odor character aligns well with experimental observations.

Structural Comparison with Related Esters

A comprehensive structural comparison reveals significant relationships between 3-phenylpropyl isobutyrate and related aromatic esters. The analysis encompasses both phenylpropyl esters with varying acyl groups and isobutyrate esters with different alcohol components.

Within the phenylpropyl ester series, 3-phenylpropyl isobutyrate exhibits distinct characteristics compared to its acetate, propionate, and butyrate analogs. The molecular weight progression (acetate: 178.23 g/mol, propionate: 192.25 g/mol, isobutyrate: 206.28 g/mol, butyrate: 206.28 g/mol) demonstrates how chain length and branching affect molecular size.

The boiling point trend within the series (acetate: 245°C, propionate: 258°C, isobutyrate: 282°C, butyrate: 275°C) reveals that the branched isobutyrate exhibits higher boiling point than its linear butyrate isomer, reflecting the influence of molecular shape on intermolecular interactions. This pattern is consistent with the general principle that branching increases boiling points in isomeric compounds.

Odor character comparison shows distinct differences: the acetate exhibits floral-rosy notes, the propionate shows apple-like characteristics, while the isobutyrate presents fruity-balsamic qualities. These differences reflect how the acyl group structure influences the compound's interaction with olfactory receptors.

Comparison with benzyl and phenethyl isobutyrates reveals the importance of the alkyl chain length between the aromatic ring and ester group. Benzyl isobutyrate (direct attachment) shows jasmine-like characteristics, phenethyl isobutyrate (two-carbon chain) exhibits honey-floral notes, while 3-phenylpropyl isobutyrate (three-carbon chain) displays fruity-balsamic qualities. This progression demonstrates how chain length affects molecular flexibility and receptor binding.

The structural comparison extends to electronic properties, where the extended conjugation in 3-phenylpropyl isobutyrate compared to shorter-chain analogs results in different electronic distributions and reactivity patterns [6]. The three-carbon spacer provides optimal distance for electronic interactions while maintaining molecular flexibility.

Rational Design of Functional Derivatives

The rational design of functional derivatives of 3-phenylpropyl isobutyrate is based on systematic modification of key structural elements to enhance desired properties while maintaining the compound's core functionality. This approach utilizes structure-activity relationships and computational predictions to guide molecular design.

Aromatic ring modifications represent a primary avenue for derivative design. Substitution at the para position with electron-donating groups (methoxy, hydroxy) is predicted to enhance the compound's interaction with biological targets while potentially modifying its odor characteristics [5] [6]. Conversely, electron-withdrawing substituents (halogens, nitro groups) may reduce biological activity but could improve chemical stability.

The propyl chain length optimization represents another design strategy. Extending the chain to four carbons (4-phenylbutyl isobutyrate) may enhance lipophilicity but could reduce volatility. Shortening to two carbons (phenethyl isobutyrate) increases volatility but may alter the odor profile. The three-carbon chain appears optimal for balancing these competing factors [7].

Ester group modifications offer opportunities for property enhancement. Replacement of the isobutyrate with other branched esters (isovalerate, 2-methylbutyrate) could fine-tune the compound's physicochemical properties. The introduction of functional groups such as hydroxyl or amino groups in the acyl chain could enhance water solubility and biological activity.

Stereochemical considerations become important when designing derivatives with chiral centers. The introduction of asymmetric carbons in the propyl chain or acyl group could lead to enantiomeric compounds with different biological activities and sensory properties. Computational modeling can predict the preferred stereochemistry for optimal activity.

The design of prodrug derivatives involves masking reactive groups to improve stability and bioavailability. This approach could include the synthesis of ester derivatives that undergo enzymatic hydrolysis to release the active compound at the target site.

Environmental considerations in derivative design focus on improving biodegradability and reducing environmental persistence. This involves incorporating readily biodegradable functional groups and avoiding persistent structural elements.

The development of multifunctional derivatives that combine fragrance properties with other beneficial characteristics (antimicrobial, antioxidant) represents an advanced design strategy. These compounds could find applications in personal care products where multiple functionalities are desired.

Computational screening of derivative libraries allows for the rapid evaluation of numerous structural modifications before synthesis. Machine learning approaches can predict the properties of novel derivatives based on structural descriptors, accelerating the discovery process.

The rational design process must also consider synthetic accessibility and cost-effectiveness. Derivatives requiring complex synthetic routes or expensive starting materials may not be commercially viable despite superior properties.

Physical Description

Colourless liquid, fruity-balsamic sweet odou

XLogP3

Density

0.971-0.977

0.975-0.981

UNII

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Dates

Fragrance material review on 3-phenylpropyl isobutyrate

S P Bhatia, J Cocchiara, G A Wellington, J Lalko, C S Letizia, A M ApiPMID: 21851849 DOI: 10.1016/j.fct.2011.07.048